Cas no 150570-99-3 ((R)-Methyl 2-amino-3-(4-aminophenyl)propanoate)

(R)-Methyl 2-amino-3-(4-aminophenyl)propanoate 化学的及び物理的性質
名前と識別子
-
- (R)-Methyl 2-amino-3-(4-aminophenyl)propanoate
- 4-AMINO-D-PHENYLALANINE METHYL ESTER
- D-Phenylalanine,4-amino-, methyl ester
- methyl (2R)-2-amino-3-(4-aminophenyl)propanoate
- D-4-Aminophenylalaninemethyl ester
- 150570-99-3
- AC-13656
- AKOS006292049
- methyl (R)-2-amino-3-(4-aminophenyl)propanoate
- DTXSID20435279
- (R)-Methyl2-amino-3-(4-aminophenyl)propanoate
-
- インチ: 1S/C10H14N2O2/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7/h2-5,9H,6,11-12H2,1H3/t9-/m1/s1
- InChIKey: VWHHEDIHZWZRTF-SECBINFHSA-N
- ほほえんだ: O(C)C([C@@H](CC1C=CC(=CC=1)N)N)=O
計算された属性
- せいみつぶんしりょう: 194.10600
- どういたいしつりょう: 194.105527694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 189
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 78.3Ų
じっけんとくせい
- 密度みつど: 1.176
- ふってん: 331.1°Cat760mmHg
- フラッシュポイント: 157.1°C
- 屈折率: 1.575
- PSA: 78.34000
- LogP: 1.59310
(R)-Methyl 2-amino-3-(4-aminophenyl)propanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM194326-1g |
methyl (R)-2-amino-3-(4-aminophenyl)propanoate |
150570-99-3 | 95% | 1g |
$729 | 2021-06-09 | |
Chemenu | CM194326-1g |
methyl (R)-2-amino-3-(4-aminophenyl)propanoate |
150570-99-3 | 95% | 1g |
$729 | 2023-02-18 | |
Alichem | A019110206-1g |
(R)-Methyl 2-amino-3-(4-aminophenyl)propanoate |
150570-99-3 | 95% | 1g |
690.80 USD | 2021-06-17 | |
Ambeed | A523649-1g |
(R)-Methyl 2-amino-3-(4-aminophenyl)propanoate |
150570-99-3 | 95+% | 1g |
$622.0 | 2024-04-23 |
(R)-Methyl 2-amino-3-(4-aminophenyl)propanoate 関連文献
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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6. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
(R)-Methyl 2-amino-3-(4-aminophenyl)propanoateに関する追加情報
Introduction to (R)-Methyl 2-amino-3-(4-aminophenyl)propanoate (CAS No. 150570-99-3)
(R)-Methyl 2-amino-3-(4-aminophenyl)propanoate (CAS No. 150570-99-3) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is a derivative of phenylalanine, a naturally occurring amino acid, and is characterized by its unique stereochemistry and functional groups. The presence of the R configuration at the chiral center imparts specific biological properties, making it a valuable candidate for various therapeutic applications.
The chemical structure of (R)-Methyl 2-amino-3-(4-aminophenyl)propanoate consists of an amino group, a carboxylic acid ester, and an aromatic ring. These functional groups contribute to its solubility, reactivity, and biological activity. The compound's ability to interact with specific biological targets, such as receptors and enzymes, has been extensively studied in recent years. Its potential as a lead compound for drug development is attributed to its ability to modulate various physiological processes.
Recent research has highlighted the role of (R)-Methyl 2-amino-3-(4-aminophenyl)propanoate in the treatment of neurological disorders. Studies have shown that this compound can cross the blood-brain barrier and exhibit neuroprotective effects. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that (R)-Methyl 2-amino-3-(4-aminophenyl)propanoate can reduce oxidative stress and inflammation in neuronal cells, thereby protecting them from damage caused by neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In addition to its neuroprotective properties, (R)-Methyl 2-amino-3-(4-aminophenyl)propanoate has also shown promise in the field of cancer research. Preclinical studies have indicated that this compound can inhibit the growth of certain types of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival. A notable study published in the Cancer Research journal reported that (R)-Methyl 2-amino-3-(4-aminophenyl)propanoate selectively targets cancer stem cells, which are known to be resistant to conventional chemotherapy and radiation therapy.
The synthesis of (R)-Methyl 2-amino-3-(4-aminophenyl)propanoate involves several steps, including the formation of the chiral center through asymmetric synthesis techniques. The use of chiral catalysts and auxiliaries has been crucial in achieving high enantiomeric purity, which is essential for its biological activity. Recent advancements in synthetic methods have led to more efficient and scalable processes for producing this compound, making it more accessible for large-scale pharmaceutical applications.
The pharmacokinetic properties of (R)-Methyl 2-amino-3-(4-aminophenyl)propanoate have also been extensively studied. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its oral bioavailability is relatively high, and it has a long half-life in vivo, which makes it suitable for chronic administration. These properties are crucial for its potential use as a therapeutic agent in clinical settings.
Clinical trials are currently underway to evaluate the safety and efficacy of (R)-Methyl 2-amino-3-(4-aminophenyl)propanoate in human subjects. Preliminary results from phase I trials have indicated that the compound is well-tolerated at therapeutic doses with minimal side effects. Further studies are needed to fully understand its long-term safety profile and therapeutic potential.
In conclusion, (R)-Methyl 2-amino-3-(4-aminophenyl)propanoate (CAS No. 150570-99-3) is a promising compound with a wide range of potential applications in medicine. Its unique chemical structure and biological properties make it an attractive candidate for drug development. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic uses, paving the way for future advancements in the treatment of various diseases.
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